Diethyl piperazine-2,3-dicarboxylate
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Overview
Description
Diethyl piperazine-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound. It is characterized by a piperazine ring substituted with two carboxylate groups at the 2 and 3 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl piperazine-2,3-dicarboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with ethyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide. This reaction produces the N-ethyl carboxylate pyrrole, which can then be further reacted with hydrazine hydrate in ethanol to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl piperazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxylate groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl piperazine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl piperazine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Another nitrogen-containing heterocyclic compound with similar synthetic routes and applications.
Pyrrolopyrazine derivatives: These compounds share a similar scaffold and exhibit a range of biological activities, including antimicrobial and antitumor properties.
Uniqueness: Diethyl piperazine-2,3-dicarboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Biological Activity
Diethyl piperazine-2,3-dicarboxylate (DEPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by its piperazine backbone with two esterified carboxylate groups. Its chemical formula is C10H18N2O4, and it exhibits enhanced solubility and reactivity due to the presence of these functional groups. The piperazine ring contributes to its interaction with various biological targets, particularly neurotransmitter receptors.
Property | Details |
---|---|
Molecular Formula | C10H18N2O4 |
Molecular Weight | 218.26 g/mol |
Chemical Structure | Contains a piperazine ring with two esterified carboxylate groups |
Neurotransmitter Receptor Interaction
Research indicates that DEPDC and its derivatives act as antagonists for various neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. These interactions suggest potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease. Specifically, studies have demonstrated that certain derivatives exhibit selective binding affinities for different NMDA receptor subunits (GluN2A-D), which are crucial for synaptic transmission and plasticity.
- NMDA Receptor Antagonism : DEPDC has been shown to inhibit NMDA receptor activity, which is pivotal in excitatory neurotransmission. This antagonistic effect can lead to neuroprotective outcomes in conditions characterized by excessive glutamate signaling.
Case Studies
- Antagonistic Effects on NMDA Receptors :
- Potential in Neurological Disorders :
The biological activity of DEPDC is primarily attributed to its ability to modulate neurotransmitter systems. The compound's interaction with NMDA receptors suggests that it may influence calcium ion influx into neurons, thereby affecting neuronal excitability and survival.
Summary of Mechanisms
- Calcium Channel Modulation : By inhibiting NMDA receptors, DEPDC may reduce calcium overload in neurons, which is often implicated in excitotoxicity.
- Neuroprotective Effects : The compound's antagonistic properties may confer protective effects against neurodegeneration associated with chronic stress or injury.
Comparative Analysis with Related Compounds
To better understand the unique properties of DEPDC, a comparison with structurally similar compounds is useful:
Compound Name | Key Features | Biological Activity |
---|---|---|
Piperazine-1,4-dicarboxylic Acid | Two carboxylic acid groups on different positions | Primarily used for synthesizing pharmaceuticals |
Diethyl Malonate | Two ester groups but lacks nitrogen atoms | Commonly used as a building block in organic synthesis |
2,3-Dimethyl Piperazine-2,3-Dicarboxylate | Similar structure with enhanced solubility | Exhibits significant biological activity as a pharmacological agent |
Properties
IUPAC Name |
diethyl piperazine-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNSKDRGNWNBSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(NCCN1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.